Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate: is a synthetic organic compound with the molecular formula C26H31NO2 and a molecular weight of 389.542 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the condensation of 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid with octanol under esterification conditions . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives .
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties . This compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials .
Mechanism of Action
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness: Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of the octyl ester group, which may influence its lipophilicity and biological activity . This structural modification can enhance its potential as a drug candidate or industrial material .
Properties
CAS No. |
355421-07-7 |
---|---|
Molecular Formula |
C26H31NO2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H31NO2/c1-4-5-6-7-8-9-16-29-26(28)23-18-25(21-13-10-19(2)11-14-21)27-24-15-12-20(3)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3 |
InChI Key |
CZYMPHOGNGOIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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